3-methyl-1H-pyrazole-4-carbohydrazide
Overview
Description
3-methyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a carbohydrazide group at the 4-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (11011 g/mol) and predicted properties such as density (1238±006 g/cm3) and boiling point (2959±200 °C) suggest that it may have reasonable bioavailability .
Result of Action
Some pyrazole derivatives have been reported to exhibit catalytic activity for oxygen evolution reaction (oer) and certain catalytic activity for oxygen reduction reaction (orr) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-1H-pyrazole-4-carbohydrazide. For instance, the compound should be stored at 2-8°C to maintain its stability . Furthermore, it may be toxic to the aquatic environment and should be handled with care to avoid environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methyl and carbohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-methyl-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has shown that derivatives of this compound may have anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the carbohydrazide group.
3,5-dimethyl-1H-pyrazole-4-carbohydrazide: Contains an additional methyl group at the 5-position.
1-phenyl-3-methyl-1H-pyrazole-4-carbohydrazide: Substituted with a phenyl group at the 1-position.
Uniqueness
3-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbohydrazide group is particularly important for its reactivity and potential biological activities.
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVNROXXUHSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308650-19-2 | |
Record name | 3-methyl-1H-pyrazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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